molecular formula C17H19NO4 B2719556 (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide CAS No. 1798410-19-1

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide

Cat. No.: B2719556
CAS No.: 1798410-19-1
M. Wt: 301.342
InChI Key: JCVMOLSNTZQKEP-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is an organic compound that features a furan ring, a methoxyphenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an amine derivative in the presence of a base such as triethylamine.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Attachment of the methoxyphenyl group: This step can involve the use of a Grignard reagent or a similar organometallic reagent to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the acrylamide moiety could yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-methoxyethyl)acrylamide: This compound is similar but lacks the methoxyphenyl group.

    (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(3-methoxyphenyl)ethyl)acrylamide: This compound has a hydroxy group instead of a methoxy group.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is unique due to the presence of both the furan ring and the methoxyphenyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-15-6-3-5-13(11-15)16(21-2)12-18-17(19)9-8-14-7-4-10-22-14/h3-11,16H,12H2,1-2H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVMOLSNTZQKEP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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